molecular formula C14H17NO2S2 B15062757 2-(6,10-Dithiaspiro[4.5]decan-1-yl)isonicotinic acid

2-(6,10-Dithiaspiro[4.5]decan-1-yl)isonicotinic acid

Cat. No.: B15062757
M. Wt: 295.4 g/mol
InChI Key: UIQDINZCNOLIRN-UHFFFAOYSA-N
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Description

2-(6,10-Dithiaspiro[45]decan-1-yl)isonicotinic acid is a unique chemical compound characterized by its spirocyclic structure, which includes sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,10-Dithiaspiro[4.5]decan-1-yl)isonicotinic acid typically involves a series of reactions starting from readily available precursors. One common method involves the formation of the spirocyclic core through a Lewis acid-catalyzed Prins/pinacol cascade process. This method is known for its high yield and selectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(6,10-Dithiaspiro[4.5]decan-1-yl)isonicotinic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the isonicotinic acid moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols.

Scientific Research Applications

2-(6,10-Dithiaspiro[4.5]decan-1-yl)isonicotinic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 2-(6,10-Dithiaspiro[4.5]decan-1-yl)isonicotinic acid involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, thereby modulating their activity. The sulfur atoms in the structure can also participate in redox reactions, contributing to its bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(6,10-Dithiaspiro[4.5]decan-1-yl)isonicotinic acid apart is its unique combination of a spirocyclic structure with sulfur atoms and an isonicotinic acid moiety. This combination provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H17NO2S2

Molecular Weight

295.4 g/mol

IUPAC Name

2-(6,10-dithiaspiro[4.5]decan-4-yl)pyridine-4-carboxylic acid

InChI

InChI=1S/C14H17NO2S2/c16-13(17)10-4-6-15-12(9-10)11-3-1-5-14(11)18-7-2-8-19-14/h4,6,9,11H,1-3,5,7-8H2,(H,16,17)

InChI Key

UIQDINZCNOLIRN-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2(C1)SCCCS2)C3=NC=CC(=C3)C(=O)O

Origin of Product

United States

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